![molecular formula C9H13NO B11945492 9-azabicyclo[6.2.0]dec-4-en-10-one CAS No. 4946-37-6](/img/structure/B11945492.png)
9-azabicyclo[6.2.0]dec-4-en-10-one
Overview
Description
9-azabicyclo[6.2.0]dec-4-en-10-one is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . This compound is part of the bicyclic lactam family and is known for its unique structure, which includes a fused eight-membered ring and a four-membered ring. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 9-azabicyclo[6.2.0]dec-4-en-10-one can be achieved through various methods. One common synthetic route involves the addition of chlorosulfonyl isocyanate to cyclooctadiene, followed by N-hydroxymethylation and lipase-catalyzed asymmetric acylation . The reaction conditions typically involve the use of organic solvents such as diisopropyl ether and temperatures around -15°C . Industrial production methods may vary, but they often involve similar steps with optimizations for scale and yield.
Chemical Reactions Analysis
9-azabicyclo[6.2.0]dec-4-en-10-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or alcohols. Major products formed from these reactions can include various substituted lactams and amides .
Scientific Research Applications
Organic Synthesis
9-Azabicyclo[6.2.0]dec-4-en-10-one serves as a versatile building block in organic synthesis. It is used to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. These reactions enable the development of new compounds with specific desired properties.
Biological Investigations
The compound has been employed in biological research to study enzyme mechanisms and biological pathways. It acts as a probe for investigating various biochemical processes, enhancing the understanding of cellular functions and interactions.
Medicinal Chemistry
In medicinal applications, this compound has shown potential as a precursor for drug development, particularly in creating neurotoxic alkaloids like muscarine, which have implications in neuropharmacology. Its derivatives are being explored for their anticancer activities against various cancer cell lines.
Antitumor Activity
A study investigated the anticancer properties of derivatives synthesized from this compound against human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines. The results indicated that certain derivatives exhibited moderate to potent activity, with IC₅₀ values below 0.20 µM for several compounds:
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
11b | A549 | 0.18 |
11h | A549 | 0.19 |
11d | MDA-MB-231 | 0.08 |
11k | MDA-MB-231 | 0.09 |
12c | HeLa | 0.14 |
These findings suggest that derivatives of this compound could serve as promising candidates for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of 9-azabicyclo[6.2.0]dec-4-en-10-one involves its interaction with molecular targets such as enzymes and receptors. For instance, its role as an intermediate in the synthesis of anatoxin-a suggests that it may interact with nicotinic acetylcholine receptors, leading to neurotoxic effects . The pathways involved in these interactions are complex and often require further research to fully elucidate.
Comparison with Similar Compounds
9-azabicyclo[6.2.0]dec-4-en-10-one can be compared with other similar compounds such as 9-methyl-9-azabicyclo[6.2.0]dec-4-en-10-one and 9-oxabicyclo[6.1.0]non-4-yl phenylcarbamate . These compounds share similar bicyclic structures but differ in their functional groups and specific chemical properties.
Biological Activity
9-Azabicyclo[6.2.0]dec-4-en-10-one is a bicyclic compound that has garnered attention in pharmacological research due to its unique structural characteristics and potential biological activities. This compound is particularly noted for its applications in medicinal chemistry and as a precursor for synthesizing neurotoxic alkaloids, including anatoxin-a, which is produced by cyanobacteria.
Structural Characteristics
The compound features a nitrogen atom within a bicyclic framework, contributing to its reactivity and biological interactions. The double bond between the fourth and fifth carbon atoms enhances its electrophilic properties, making it suitable for various chemical transformations.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Neurotoxicity : It serves as a precursor for the synthesis of anatoxin-a, a potent neurotoxin that interacts with nicotinic acetylcholine receptors, leading to competitive inhibition of neurotransmitter binding. This interaction has been quantitatively assessed, revealing a Ki value of approximately M for anatoxin-a, indicating high affinity for these receptors .
- Pharmacological Potential : The compound's derivatives have been studied for their potential therapeutic effects, including anti-inflammatory and analgesic properties. The structural features of this compound allow for modifications that can enhance bioactivity and selectivity towards specific biological targets.
Synthesis and Derivatives
The synthesis of this compound typically involves multistep processes including acylation, reduction, and cyclization. Various synthetic routes have been explored to optimize yield and purity:
Synthetic Method | Key Features | Yield |
---|---|---|
Acylation followed by reduction | Utilizes chlorosulfonyl isocyanate as a reagent | High purity achieved through crystallization |
Microwave-assisted synthesis | Enhances reaction rates and yields | Yields improved by optimizing temperature and pressure conditions |
These methods have facilitated the exploration of various derivatives, which may exhibit distinct biological activities compared to the parent compound.
Case Studies
- Anatoxin-a Synthesis : A study demonstrated the efficiency of using this compound as an intermediate in synthesizing anatoxin-a through enzymatic routes. The research highlighted the importance of reaction conditions in achieving high enantioselectivity during synthesis .
- Biological Interaction Studies : Another investigation focused on the interaction of this compound with acetylcholine receptors, confirming its role as a competitive inhibitor similar to anatoxin-a but with potentially lower toxicity profiles .
The mechanism of action involves binding to specific molecular targets within biological systems, primarily nicotinic acetylcholine receptors. This binding modulates neurotransmission pathways, leading to various physiological effects depending on the concentration and context of exposure.
Properties
IUPAC Name |
9-azabicyclo[6.2.0]dec-4-en-10-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c11-9-7-5-3-1-2-4-6-8(7)10-9/h1-2,7-8H,3-6H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFGPHLZVAEHME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCC=C1)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80300196 | |
Record name | 9-azabicyclo[6.2.0]dec-4-en-10-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80300196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4946-37-6 | |
Record name | 9-azabicyclo[6.2.0]dec-4-en-10-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80300196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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